molecular formula C19H15BrF3N3OS B2589978 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1226445-43-7

2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2589978
CAS No.: 1226445-43-7
M. Wt: 470.31
InChI Key: YFKJBMPKWUMTJJ-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at the 1-position with a 3-(trifluoromethyl)phenyl group and at the 5-position with a 4-bromophenyl moiety. A thioether linkage connects the imidazole to an N-methylacetamide side chain.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrF3N3OS/c1-24-17(27)11-28-18-25-10-16(12-5-7-14(20)8-6-12)26(18)15-4-2-3-13(9-15)19(21,22)23/h2-10H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKJBMPKWUMTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16BrF3N4OSC_{20}H_{16}BrF_3N_4OS, with a molecular weight of approximately 497.33 g/mol. Its structure features an imidazole ring, a thioacetamide moiety, and multiple aromatic substituents that contribute to its reactivity and biological profile.

Property Value
Molecular FormulaC20H16BrF3N4OS
Molecular Weight497.33 g/mol
CAS Number332910-81-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Imidazole Ring : Utilizing appropriate precursors and catalysts.
  • Thioether Formation : Introducing the thio group through nucleophilic substitution.
  • Acetamide Functionalization : Adding the N-methylacetamide moiety to enhance solubility and bioactivity.

Careful optimization of reaction conditions such as temperature and solvent choice is crucial for maximizing yield and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Listeria monocytogenes

These studies suggest that the compound may act similarly to established antibiotics, showing comparable inhibition rates against these pathogens .

Anticancer Properties

The presence of the imidazole ring in the compound is associated with anticancer properties. Studies have demonstrated that derivatives exhibit cytotoxicity against several cancer cell lines, including:

  • MDA-MB-231 (Breast Cancer)
  • HT-29 (Colon Cancer)

The mechanism of action may involve the inhibition of tubulin polymerization, affecting cell division and proliferation .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Potential interactions with enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Modulation : Binding to specific receptors that regulate cellular processes related to growth and apoptosis.

Study on Anticancer Activity

A notable study investigated the cytotoxic effects of similar thiadiazole derivatives on breast cancer cells (MDA-MB-231). The results showed a significant reduction in cell viability with an IC50 value indicating potent anticancer activity .

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of related compounds against E. coli and L. monocytogenes. The findings revealed that these compounds could inhibit bacterial growth effectively, suggesting their potential as alternative therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazole Core

The target compound’s imidazole substituents differentiate it from analogs:

  • Electron-withdrawing groups (EWGs): The 4-bromophenyl (Br) and 3-trifluoromethylphenyl (CF₃) groups enhance stability and may improve binding to hydrophobic pockets. In contrast, Compound 9 () substitutes the imidazole with 4-fluorophenyl (F) and 4-methoxyphenyl (OMe), where methoxy is electron-donating. This could reduce metabolic stability compared to the target compound’s EWGs .
  • Steric bulk: Bromine’s larger van der Waals radius (1.85 Å vs. fluorine’s 1.47 Å) may hinder binding in constrained active sites compared to smaller halogens .

Thioacetamide Linkage vs. Other Functional Groups

  • Thioether vs. sulfonyl: The target’s thioether (-S-) linkage differs from sulfonyl (-SO₂-) groups in ’s triazole derivatives.
  • Tautomerism: highlights thione-thiol tautomerism in triazoles, absent in the target’s imidazole-thioether system. This difference may influence redox stability and binding modes .

Spectroscopic and Physicochemical Properties

  • IR spectroscopy: The target’s thioether group is expected to show C-S stretching near 700 cm⁻¹, distinct from ’s C=S stretches (~1250 cm⁻¹) in triazole-thiones .
  • NMR shifts: The CF₃ group in the target compound would deshield nearby protons, producing distinct ¹H/¹³C NMR shifts compared to methoxy or fluorine substituents in analogs .

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